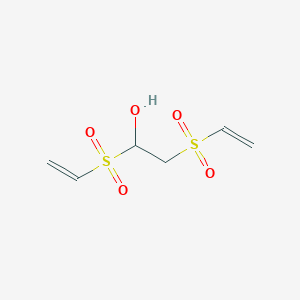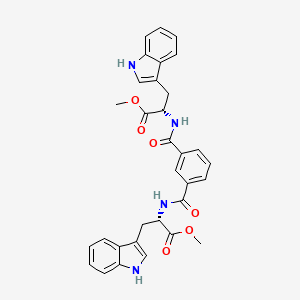![molecular formula C17H34OSn B14263318 3-Buten-2-one, 3-[(tributylstannyl)methyl]- CAS No. 130848-14-5](/img/structure/B14263318.png)
3-Buten-2-one, 3-[(tributylstannyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is an organotin compound that features a butenone backbone with a tributylstannyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(tributylstannyl)methyl]- typically involves the reaction of 3-buten-2-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-Buten-2-one, 3-[(tributylstannyl)methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 3-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of butenone oxides.
Reduction: Formation of butenols or butanes.
Substitution: Formation of various substituted butenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 3-[(tributylstannyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3-Buten-2-one, 3-[(tributylstannyl)methyl]- exerts its effects involves the formation of reactive intermediates. The tributylstannyl group acts as a stabilizing agent, allowing for the formation of radicals or anions that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one: A simpler analog without the tributylstannyl group.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of the tributylstannyl group.
3-Methyl-2-butanone: A structurally similar compound with a methyl group.
Uniqueness
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring radical intermediates or nucleophilic substitutions.
Propiedades
| 130848-14-5 | |
Fórmula molecular |
C17H34OSn |
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
3-(tributylstannylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-4(2)5(3)6;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
Clave InChI |
ZDDQPZYZUFCVCY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


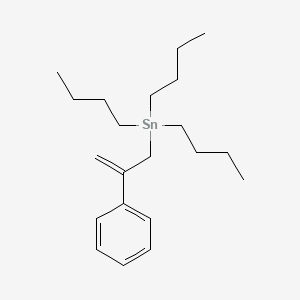

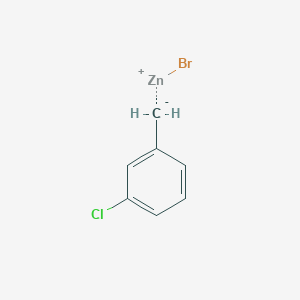

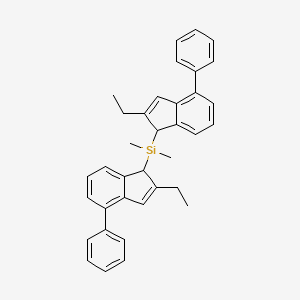



![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
